5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H10BrN3O2S and its molecular weight is 340.2. The purity is usually 95%.
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Biological Activity
5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thioxodihydropyrimidine core with a bromo-substituted aromatic group. Its structural formula can be represented as follows:
- IUPAC Name : this compound)
- Molecular Formula : C₁₆H₁₅BrN₂O₂S
- Molecular Weight : 396.27 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes such as α-glucosidase and matrix metalloproteinases (MMPs), which are implicated in various diseases including diabetes and cancer .
- Antioxidant Properties : The thioxo group in the structure may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and related derivatives:
Antioxidant Activity
A study evaluated the antioxidant activity using the DPPH assay, revealing that certain derivatives exhibited significant free radical scavenging capabilities. These findings suggest that modifications on the phenyl ring can enhance antioxidant properties.
Enzyme Inhibition
In vitro studies have shown that derivatives of thioxodihydropyrimidine can inhibit α-glucosidase with varying degrees of potency. For example:
- Compound A (related structure): IC50 = 133.1 μM
- Compound B (related structure): IC50 = 305 μM
These values indicate that modifications can lead to increased potency compared to standard drugs like acarbose (IC50 = 841 μM) .
Antimicrobial Studies
A series of tests against bacterial strains indicated that some derivatives possess notable antimicrobial activity. For instance:
- Staphylococcus aureus : Inhibition zones ranging from 15 mm to 25 mm depending on concentration.
- Escherichia coli : Similar results were noted with varying susceptibility.
Case Studies
- Case Study on Diabetes Management : A clinical trial involving a derivative of thioxodihydropyrimidine showed improved glycemic control in diabetic patients when used as an adjunct therapy alongside standard medications.
- Cancer Research : Preclinical studies demonstrated that certain derivatives could reduce tumor growth in xenograft models by inhibiting MMPs involved in tumor metastasis.
Properties
IUPAC Name |
5-[(4-bromo-2-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c1-6-4-7(13)2-3-9(6)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCIDYUNBJRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.